Benzene, (1-butoxyethyl)-

Description

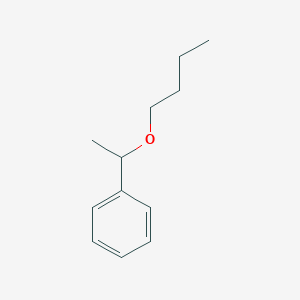

Structure

2D Structure

3D Structure

Properties

CAS No. |

4157-77-1 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

1-butoxyethylbenzene |

InChI |

InChI=1S/C12H18O/c1-3-4-10-13-11(2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |

InChI Key |

AQGPVCBVZAHVBN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Routes and Methodologies for Benzene, 1 Butoxyethyl

Established Synthetic Pathways

Established methods for the synthesis of Benzene (B151609), (1-butoxyethyl)- primarily involve multi-step reaction sequences. These pathways offer reliability and are built upon fundamental organic reactions.

Multi-step Reaction Sequences

Multi-step syntheses provide a high degree of control over the construction of the target molecule. A common and logical approach to Benzene, (1-butoxyethyl)- involves the formation of the ether linkage through nucleophilic substitution, a classic strategy known as the Williamson ether synthesis. An alternative, though potentially more complex, route is the direct introduction of the 1-butoxyethyl group onto the benzene ring via a Friedel-Crafts alkylation reaction.

A plausible multi-step synthesis begins with benzene and proceeds through the formation of a key intermediate, 1-phenylethanol (B42297). This can be achieved via Friedel-Crafts acylation of benzene with acetyl chloride to form acetophenone (B1666503), followed by reduction. quora.com The resulting 1-phenylethanol can then be converted to Benzene, (1-butoxyethyl)-.

One of the most versatile methods for preparing ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.org For the synthesis of Benzene, (1-butoxyethyl)-, two main variations of this pathway can be considered:

Route A: Reaction of sodium 1-phenylethoxide with a butyl halide (e.g., 1-bromobutane).

Route B: Reaction of sodium butoxide with a 1-phenylethyl halide (e.g., 1-bromoethylbenzene).

Route A is generally preferred as it involves a primary alkyl halide, which is ideal for SN2 reactions and minimizes the competing elimination (E2) reaction that can be significant with secondary and tertiary halides. organicchemistrytutor.comlibretexts.org

| Reaction Step | Reactants | Reagents | Product |

| Step 1: Acylation | Benzene, Acetyl chloride | AlCl₃ | Acetophenone |

| Step 2: Reduction | Acetophenone | NaBH₄, Ethanol | 1-Phenylethanol |

| Step 3: Etherification | 1-Phenylethanol, 1-Bromobutane | Sodium hydride (NaH) | Benzene, (1-butoxyethyl)- |

Another established pathway is the Friedel-Crafts alkylation, which involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. chemguide.co.uklibretexts.org In this case, benzene could be reacted directly with a suitable 1-butoxyethyl halide, such as 1-chloro-1-butoxyethane.

| Reaction Step | Reactants | Reagents | Product |

| Alkylation | Benzene, 1-Chloro-1-butoxyethane | AlCl₃ | Benzene, (1-butoxyethyl)- |

In the context of synthesizing a monosubstituted benzene derivative like Benzene, (1-butoxyethyl)-, regioselectivity primarily pertains to the potential for multiple substitutions on the aromatic ring. During Friedel-Crafts alkylation, the initial product, an alkylbenzene, is more reactive than the starting benzene. chemguide.co.uk This can lead to polyalkylation, where more than one 1-butoxyethyl group is attached to the benzene ring, resulting in a mixture of products and a lower yield of the desired monosubstituted compound. To circumvent this, a large excess of benzene is often used to increase the probability of the electrophile reacting with the starting material rather than the more activated product. libretexts.org

The Williamson ether synthesis approach, starting from 1-phenylethanol, avoids this issue of aromatic ring regioselectivity as the benzene ring is already appropriately substituted in the precursor.

Benzene, (1-butoxyethyl)- possesses a chiral center at the benzylic carbon. Consequently, control over the stereochemistry is a crucial aspect of its synthesis if an enantiomerically pure or enriched product is desired.

A key strategy for achieving stereocontrol is to utilize a chiral starting material. The synthesis of enantiomerically pure 1-phenylethanol is well-established, for instance, through the asymmetric hydrogenation of acetophenone using catalysts like Noyori's ruthenium-based complexes. wikipedia.org

By starting with an enantiomerically pure form of 1-phenylethanol, such as (S)-1-phenylethanol, the subsequent Williamson ether synthesis can proceed with retention or inversion of configuration at the chiral center, depending on the specific reaction pathway chosen. If (S)-1-phenylethanol is first converted to its alkoxide and then reacted with a butyl halide, the stereocenter is not directly involved in the reaction, and the configuration is retained. Conversely, if the hydroxyl group of (S)-1-phenylethanol is converted into a good leaving group (e.g., a tosylate) and then displaced by butoxide, the SN2 reaction will proceed with an inversion of configuration.

One-pot and Cascade Reaction Approaches

While specific one-pot or cascade reactions for the direct synthesis of Benzene, (1-butoxyethyl)- are not extensively documented in the literature, the principles of these efficient synthetic strategies can be applied. A hypothetical one-pot synthesis could involve the in-situ generation of the electrophile for a Friedel-Crafts alkylation from an alcohol and a Lewis acid, followed by the alkylation of benzene in the same reaction vessel. However, controlling the reactivity and preventing side reactions in such a system would be challenging.

Development of Novel Synthetic Methodologies

Research into more efficient, environmentally friendly, and selective synthetic methods is a constant endeavor in organic chemistry. For the synthesis of ethers like Benzene, (1-butoxyethyl)-, the development of novel catalytic strategies is a primary focus.

Catalytic Synthesis Strategies

Modern catalytic methods offer potential improvements over traditional stoichiometric approaches. For the etherification step, phase-transfer catalysis (PTC) represents a valuable technique. In the synthesis of alkyl phenyl ethers, PTC has been shown to facilitate the reaction between a phenoxide in an aqueous phase and an alkyl halide in an organic phase, often leading to improved yields and milder reaction conditions. researchgate.net This approach could be adapted for the reaction of 1-phenylethanol with a butyl halide.

Another promising area is the use of solid acid catalysts, such as zeolites. For instance, nanocrystalline Beta zeolite has been used for the synthesis of alkyl phenyl ethers from phenols and alkyl esters, offering a recyclable and environmentally benign catalytic system. researchgate.net A similar strategy could potentially be developed for the reaction of 1-phenylethanol with a butyl ester or butanol.

Metal-catalyzed Reactions

Metal catalysts play a significant role in facilitating the synthesis of ethers like Benzene, (1-butoxyethyl)-. Transition metals, in particular, are utilized to activate substrates and promote bond formation under milder conditions than traditional methods.

One prominent metal-catalyzed approach is the Friedel-Crafts alkylation of benzene with a suitable electrophile derived from butanol and acetaldehyde, or by the direct reaction with 1-chloro-1-butoxyethane. Catalysts for this reaction are typically Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). These catalysts polarize the alkylating agent, facilitating the electrophilic attack on the benzene ring.

Another significant pathway is the metal-catalyzed addition of butanol to styrene (B11656). Ruthenium and palladium complexes have been shown to be effective catalysts for such hydroalkoxylation reactions. For instance, a ruthenium-catalyzed process can enable the anti-Markovnikov addition of alcohols to vinylarenes, although Markovnikov addition to form the desired (1-butoxyethyl)benzene is also common.

Furthermore, transition-metal-catalyzed cross-coupling reactions can be employed. While less direct, a palladium-catalyzed coupling of a (1-phenylethyl) halide with sodium butoxide, known as the Buchwald-Hartwig amination adapted for etherification, represents a powerful method for C-O bond formation.

A summary of potential metal-catalyzed reactions is presented below.

| Reaction Type | Catalyst Example | Reactants | Typical Solvent |

| Friedel-Crafts Alkylation | AlCl₃ | Benzene, 1-chloro-1-butoxyethane | Dichloromethane |

| Hydroalkoxylation | [RuCl₂(p-cymene)]₂ | Styrene, 1-Butanol | Toluene |

| Buchwald-Hartwig Etherification | Pd(OAc)₂ with phosphine (B1218219) ligand | 1-Bromo-1-phenylethane, Sodium butoxide | Toluene or Dioxane |

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for the synthesis of Benzene, (1-butoxyethyl)-. These methods often provide high levels of stereocontrol and are considered environmentally benign.

A primary organocatalytic strategy involves the activation of 1-phenylethanol or butanol using a chiral Brønsted acid or base. For example, a chiral phosphoric acid can catalyze the enantioselective addition of butanol to a reactive intermediate derived from 1-phenylethanol. This approach is particularly valuable for achieving stereoselectivity.

Alternatively, the addition of butanol to styrene can be mediated by a strong Brønsted acid catalyst. While not always highly selective, this method avoids the use of metals. The reaction proceeds via protonation of styrene to form a stable benzylic carbocation, which is then trapped by butanol.

Biocatalytic Transformations

Biocatalysis employs enzymes to carry out chemical transformations with high specificity and under mild conditions. For the synthesis of chiral ethers like (1-butoxyethyl)benzene, lipases are particularly useful enzymes.

One biocatalytic approach is the enzymatic esterification of 1-phenylethanol with a suitable acyl donor, followed by a chemical etherification step. More directly, some enzymes can catalyze the direct etherification of an alcohol. For instance, a lipase (B570770) such as Candida antarctica lipase B (CALB) can be used to catalyze the condensation of 1-phenylethanol and butanol. beilstein-journals.orgnih.gov However, driving the reaction equilibrium towards the ether product can be challenging due to the presence of water. This is often managed by using molecular sieves or conducting the reaction in a non-aqueous solvent.

Stereoselective and Enantioselective Synthesis Methodologies

The carbon atom attached to both the phenyl ring and the butoxy group in Benzene, (1-butoxyethyl)- is a stereocenter. Consequently, the molecule can exist as two enantiomers. Stereoselective synthesis methodologies are therefore crucial for preparing enantiomerically pure or enriched forms of this compound.

Chiral Induction Strategies during Formation

Chiral induction involves the use of a chiral component—such as a catalyst, auxiliary, or reagent—to favor the formation of one enantiomer over the other.

In metal-catalyzed reactions, chiral ligands coordinated to the metal center can create a chiral environment that directs the stereochemical outcome. For example, in the hydrosilylation of acetophenone followed by etherification, a chiral ruthenium-BINAP complex can be used to produce enantiomerically enriched 1-phenylethanol, which can then be converted to the target ether while retaining its stereochemistry. princeton.edu

In organocatalysis, chiral catalysts like phosphoric acids or cinchona alkaloids can protonate substrates in a stereodefined manner, leading to an enantioselective reaction. The enantioselective addition of butanol to an oxocarbenium ion intermediate generated from 1-phenylethanol is an example of such a strategy.

Dynamic Kinetic Resolution in Synthetic Routes

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single, desired enantiomer. princeton.edu This process combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. beilstein-journals.orgnih.gov

A common application of DKR for a precursor like racemic 1-phenylethanol involves two catalysts: an enzyme for the resolution step and a metal complex for the racemization step. nih.gov For instance, Candida antarctica lipase B (CALB) can be used to selectively acylate one enantiomer of the alcohol (e.g., the R-enantiomer) with an acyl donor like isopropyl acetate (B1210297). Simultaneously, a ruthenium catalyst, often referred to as a Shvo catalyst, racemizes the remaining (S)-enantiomer of the alcohol, continuously feeding it back into the resolution cycle. beilstein-journals.orgnih.gov This allows for a theoretical yield of up to 100% of the single enantiomer acylated product, which can then be converted to the desired enantiomer of Benzene, (1-butoxyethyl)-.

The efficiency of a DKR process is highly dependent on the careful tuning of reaction parameters. princeton.edu

| Parameter | Example Condition | Rationale |

| Enzyme | Candida antarctica lipase B (CALB) | Provides high enantioselectivity in the acylation step. |

| Racemization Catalyst | Shvo catalyst (Ruthenium-based) | Efficiently racemizes the unreacted alcohol enantiomer. |

| Acyl Donor | Alkyl methoxyacetates | Can accelerate the kinetic resolution compared to simple acetates. nih.gov |

| Solvent | Toluene | A common non-polar solvent for these reactions. |

| Temperature | 70-90 °C | Balances enzyme activity and racemization rate. |

Principles of Green Chemistry in Synthesis

The application of green chemistry principles aims to make the synthesis of Benzene, (1-butoxyethyl)- more environmentally sustainable. uniroma1.it This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. drpress.org

Key green chemistry considerations for this synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Friedel-Crafts alkylations often have lower atom economy due to the formation of stoichiometric byproducts. Addition reactions, such as the hydroalkoxylation of styrene with butanol, are inherently more atom-economical.

Use of Safer Solvents : Replacing hazardous solvents like benzene or chlorinated hydrocarbons with greener alternatives. nih.gov Toluene is often used as a substitute for the more toxic benzene. nih.gov Other potential green solvents include supercritical fluids like CO₂ or biodegradable solvents. nih.gov

Catalysis : Utilizing catalytic processes (metal-, organo-, or biocatalysis) over stoichiometric reagents reduces waste. beilstein-journals.org Catalysts are used in small amounts and can often be recycled and reused.

Renewable Feedstocks : Employing starting materials derived from renewable sources. For example, butanol can be produced through fermentation of biomass (bio-butanol), and styrene can potentially be derived from bio-based sources, reducing the reliance on petrochemicals.

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. Biocatalytic transformations are particularly advantageous as they typically occur under mild conditions.

By integrating these principles, the environmental footprint associated with the production of Benzene, (1-butoxyethyl)- can be significantly reduced.

Solvent-Free Reactions

In recent years, there has been a significant push towards developing solvent-free reaction conditions to minimize environmental impact and reduce costs associated with solvent purchase, purification, and disposal. researchgate.net The synthesis of ethers and acetals can often be conducted under solvent-free or neat conditions, particularly when one of the reactants is a liquid and can serve as the reaction medium.

In the context of synthesizing Benzene, (1-butoxyethyl)-, a solvent-free approach could involve the direct mixing of styrene and an excess of n-butanol in the presence of a solid acid catalyst. The excess butanol acts as both a reactant and a solvent. This methodology simplifies the reaction setup and workup procedures.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis of Ethers

| Parameter | Solvent-Based Reaction | Solvent-Free Reaction |

| Reaction Medium | Organic Solvent (e.g., Toluene, Hexane) | Excess Reactant (e.g., n-butanol) |

| Work-up Procedure | Often requires extraction and solvent removal | Simplified, often involves filtration and distillation |

| Environmental Impact | Higher due to solvent use and waste generation | Lower, aligns with green chemistry principles |

| Potential Issues | Solvent recovery and purification | Viscosity control, heat dissipation |

A study on the etherification of phenols under solvent-free conditions demonstrated the efficiency of this approach, achieving high yields and purity. researchgate.net While not directly on the target molecule, this provides strong evidence for the feasibility of a solvent-free synthesis of Benzene, (1-butoxyethyl)-.

Atom Economy and Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com The ideal atom economy is 100%, meaning all reactant atoms are found in the final product.

The synthesis of Benzene, (1-butoxyethyl)- via the addition of n-butanol to styrene is an example of a reaction with 100% theoretical atom economy.

Styrene (C₈H₈) + n-Butanol (C₄H₁₀O) → Benzene, (1-butoxyethyl)- (C₁₂H₁₈O)

In this reaction, all atoms of both styrene and n-butanol are incorporated into the final product, with no byproducts formed in the ideal stoichiometry. This makes it a highly efficient synthetic route from an atom economy perspective.

In contrast, the Williamson ether synthesis, while a powerful tool, generally has a lower atom economy due to the formation of a salt byproduct. For example, in the reaction of sodium 1-phenylethoxide with 1-bromobutane:

C₈H₉ONa + C₄H₉Br → C₁₂H₁₈O + NaBr

Table 2: Atom Economy Calculation for Different Synthetic Routes

| Synthetic Route | Reactants | Desired Product | Byproducts | % Atom Economy |

| Addition Reaction | Styrene, n-Butanol | Benzene, (1-butoxyethyl)- | None | 100% |

| Williamson Ether Synthesis | Sodium 1-phenylethoxide, 1-Bromobutane | Benzene, (1-butoxyethyl)- | Sodium Bromide | ~63% |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and energy consumption.

Temperature and Pressure Effects on Synthesis

For the acetalization of benzaldehyde (B42025) with alcohols, studies have shown that moderate temperatures, often in the range of 80-120°C, provide a good balance between reaction rate and selectivity. researchgate.net The reaction to form Benzene, (1-butoxyethyl)- from styrene and n-butanol would likely benefit from a similar temperature range.

Pressure is typically not a critical parameter for this type of liquid-phase reaction unless volatile reactants are used at temperatures above their boiling points. Conducting the reaction in a sealed vessel can help to maintain the concentration of any volatile components.

Catalyst Loading and Ligand Effects

The choice and amount of catalyst are critical for the efficient synthesis of Benzene, (1-butoxyethyl)-. Acid catalysts are essential for promoting the addition of the alcohol to the styrene double bond or the acetalization of benzaldehyde.

Commonly used homogeneous acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). However, heterogeneous catalysts, such as acidic resins (e.g., Amberlyst-15) or zeolites, are often preferred as they can be easily removed from the reaction mixture by filtration, simplifying the purification process.

The catalyst loading needs to be optimized. A higher catalyst loading will generally increase the reaction rate, but it can also lead to an increase in side reactions. Typical catalyst loadings for acetalization reactions range from 1 to 10 mol% relative to the limiting reagent.

Table 3: Effect of Catalyst Loading on Acetal Synthesis (Representative Data)

| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |

| 1 | 12 | 65 |

| 5 | 4 | 92 |

| 10 | 2 | 95 (with increased byproducts) |

Ligand effects are more relevant in organometallic catalysis and are not a primary consideration for the acid-catalyzed synthesis of Benzene, (1-butoxyethyl)-.

Concentration and Stoichiometry Optimization

The stoichiometry of the reactants can significantly influence the equilibrium of the reaction and the final product yield. In the synthesis of Benzene, (1-butoxyethyl)- from styrene and n-butanol, using an excess of one reactant can drive the reaction to completion. Typically, the less expensive and more easily removable reactant is used in excess. In this case, using an excess of n-butanol is common.

A molar ratio of n-butanol to styrene of 2:1 or higher is often employed. This not only shifts the equilibrium towards the product but also, in a solvent-free system, provides the reaction medium.

For the acetalization of benzaldehyde, a similar strategy is used, with the alcohol often being in excess. The removal of water, a byproduct of acetalization, is also crucial to drive the reaction forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

Purification and Isolation Techniques for Research Scale

After the reaction is complete, the crude product mixture needs to be purified to isolate Benzene, (1-butoxyethyl)- in a high state of purity. The choice of purification technique depends on the physical properties of the product and the nature of the impurities.

For a research-scale synthesis, a typical purification sequence would be as follows:

Neutralization and Quenching: If a homogeneous acid catalyst was used, the reaction mixture is first cooled and then neutralized with a weak base, such as a saturated sodium bicarbonate solution.

Extraction: The product is then extracted from the aqueous layer using an appropriate organic solvent, such as diethyl ether or ethyl acetate. The organic layers are combined and washed with brine to remove any remaining water-soluble impurities.

Drying: The organic extract is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

Distillation: The final and most crucial purification step for a liquid product like Benzene, (1-butoxyethyl)- is fractional distillation under reduced pressure. This separates the product from any unreacted starting materials and high-boiling byproducts. The boiling point of the product will be a key indicator of its purity.

Table 4: Physical Properties for Purification of Benzene, (1-butoxyethyl)-

| Property | Value (Predicted/Reported for similar compounds) |

| Boiling Point | ~220-240 °C at atmospheric pressure |

| Density | ~0.9 - 1.0 g/mL |

| Solubility | Soluble in common organic solvents, insoluble in water |

The purity of the isolated product can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Chromatographic Separation Methods for Purity

Chromatographic techniques are essential for the purification of liquid organic compounds such as Benzene, (1-butoxyethyl)-. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of chromatographic method depends on the scale of the purification and the physicochemical properties of the compound and its impurities.

Gas Chromatography (GC)

For volatile and thermally stable compounds like Benzene, (1-butoxyethyl)-, Gas Chromatography (GC) is a powerful analytical and preparative purification technique. In GC, the mobile phase is an inert gas (like helium or nitrogen) that carries the vaporized sample through a column containing the stationary phase. Separation occurs based on the compound's boiling point and its affinity for the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase elute faster. Preparative GC can be used to isolate small quantities of highly pure material.

Table 1: Illustrative Gas Chromatography Parameters for Separation of Benzene Derivatives

| Parameter | Specification | Purpose |

|---|---|---|

| Column Type | Capillary column (e.g., DB-5, HP-5ms) | Provides high-resolution separation of aromatic compounds. |

| Stationary Phase | 5% Phenyl Polysiloxane | A common non-polar to moderately polar phase suitable for a wide range of organic molecules. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial Temp: 60°C, Ramp: 10°C/min, Final Temp: 280°C | A temperature gradient allows for the separation of compounds with a range of boiling points. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds, while MS offers structural identification. |

Column Chromatography

Liquid column chromatography is a versatile method for purifying larger quantities of material. In this technique, a solution of the crude product (mobile phase) is passed through a vertical column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel or alumina. Separation is based on the polarity of the compounds. Less polar compounds have weaker interactions with the polar stationary phase and travel down the column more quickly, while more polar compounds are retained longer.

For Benzene, (1-butoxyethyl)-, which is an ether and thus moderately polar, a typical setup would involve silica gel as the stationary phase. The mobile phase, or eluent, would likely be a non-polar solvent like hexane, with a small amount of a slightly more polar solvent, such as ethyl acetate or dichloromethane, added to control the elution speed. By collecting fractions of the eluent as it exits the column, the desired compound can be isolated from less polar and more polar impurities. The separation of various benzene derivatives has been effectively demonstrated using chromatographic methods. nih.gov

Table 2: Typical Column Chromatography System for Purifying Benzene, (1-butoxyethyl)-

| Component | Material/Solvent | Rationale |

|---|---|---|

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | A highly polar adsorbent that effectively separates compounds based on polarity. |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 99:1 to 95:5) | A non-polar primary solvent with a polar modifier allows for fine-tuning of the separation. |

| Monitoring | Thin-Layer Chromatography (TLC) | Used to determine the optimal eluent composition and to identify which collected fractions contain the pure product. |

Crystallization and Recrystallization Techniques

Crystallization is a purification technique primarily used for solid compounds. illinois.edu The process involves dissolving an impure solid in a suitable hot solvent to create a saturated solution. wisc.edu As this solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals. mt.com The impurities, which are present in smaller concentrations, ideally remain dissolved in the solvent. wisc.edu

The key to successful recrystallization is the selection of an appropriate solvent. An ideal solvent should exhibit the following properties:

Table 3: Properties of an Ideal Recrystallization Solvent

| Property | Description |

|---|---|

| Solubility Profile | The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures. |

| Impurity Solubility | Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble at all temperatures (remaining in the cold solution). |

| Volatility | The solvent should have a relatively low boiling point to be easily removed from the purified crystals. |

| Inertness | The solvent must not react chemically with the compound being purified. |

The general procedure for recrystallization involves several steps:

Dissolving the sample: The impure solid is dissolved in a minimum amount of a boiling solvent. wisc.edu

Hot filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals.

Isolation: The formed crystals are collected by vacuum filtration. researchgate.net

Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering impurities and then dried to remove all traces of the solvent. researchgate.net

However, for Benzene, (1-butoxyethyl)-, crystallization and recrystallization are generally not applicable purification methods under standard conditions. Data for structurally similar compounds suggest that Benzene, (1-butoxyethyl)- is a liquid at room temperature. nist.gov As these techniques are fundamentally designed for the purification of solids, they cannot be used directly on a liquid compound unless it possesses a melting point that allows for solidification at easily accessible temperatures (e.g., in a freezer or with a dry ice bath), a process known as freeze crystallization.

Reactivity, Transformations, and Mechanistic Studies of Benzene, 1 Butoxyethyl

Reactivity of the Aromatic Ring System

The (1-butoxyethyl)- substituent influences the reactivity of the benzene (B151609) ring in electrophilic aromatic substitution reactions and can direct the position of metalation in directed ortho metalation studies.

Electrophilic Aromatic Substitution Reactions

The (1-butoxyethyl) group is an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. The oxygen atom of the ether linkage possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. This electron-donating effect is most pronounced at the ortho and para positions.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. For Benzene, (1-butoxyethyl)-, attack at the ortho and para positions leads to carbocation intermediates that are additionally stabilized by resonance involving the ether oxygen, which is not possible for meta attack.

Table 1: Predicted Products of Electrophilic Aromatic Substitution of Benzene, (1-butoxyethyl)-

| Reaction | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(1-Butoxyethyl)-2-nitrobenzene and 1-(1-Butoxyethyl)-4-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-2-(1-butoxyethyl)benzene and 1-Bromo-4-(1-butoxyethyl)benzene |

| Sulfonation | SO₃, H₂SO₄ | 2-(1-Butoxyethyl)benzenesulfonic acid and 4-(1-Butoxyethyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-(1-Butoxyethyl)phenyl)ethan-1-one (para product likely predominates due to sterics) |

The regioselectivity of these reactions, particularly the ratio of ortho to para products, would be influenced by steric hindrance from the bulky (1-butoxyethyl) group, likely favoring the formation of the para isomer.

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then react with various electrophiles to introduce a substituent specifically at the ortho position.

The oxygen atom of the (1-butoxyethyl) group can act as a Lewis basic site to coordinate with the lithium cation of the organolithium reagent, thereby directing deprotonation to the adjacent ortho position. While specific studies on Benzene, (1-butoxyethyl)- are not documented, analogous alkoxy groups are known to be effective DMGs. core.ac.uk

The general mechanism involves the formation of a complex between the ether and the organolithium reagent (e.g., n-butyllithium), followed by intramolecular deprotonation of the ortho C-H bond.

Table 2: Potential Directed Ortho Metalation Reactions of Benzene, (1-butoxyethyl)-

| Step 1: Metalation Reagent | Step 2: Electrophile (E+) | Product |

| n-BuLi/TMEDA | CO₂ | 2-(1-Butoxyethyl)benzoic acid |

| s-BuLi/TMEDA | I₂ | 1-(1-Butoxyethyl)-2-iodobenzene |

| t-BuLi | (CH₃)₃SiCl | (2-(1-Butoxyethyl)phenyl)trimethylsilane |

Reactions at the Ether Linkage

The ether linkage in Benzene, (1-butoxyethyl)- is susceptible to cleavage under acidic conditions and can potentially undergo transetherification.

Cleavage Reactions and Derivatives Formation

The cleavage of ethers, particularly benzylic ethers, can be achieved using strong acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃, AlCl₃). researchgate.netorganic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.orgpearson.comopenstax.orglibretexts.orgyoutube.com The reaction mechanism depends on the structure of the ether and the reaction conditions. For a secondary benzylic ether like Benzene, (1-butoxyethyl)-, the cleavage likely proceeds through an Sₙ1-type mechanism due to the stability of the resulting benzylic carbocation.

Protonation of the ether oxygen by a strong acid makes the butoxy group a better leaving group (butanol). Departure of butanol generates a resonance-stabilized secondary benzylic carbocation. This carbocation can then be attacked by a nucleophile (e.g., a halide ion) to form a new derivative.

Table 3: Potential Ether Cleavage Products of Benzene, (1-butoxyethyl)-

| Reagent | Products |

| HBr (excess) | 1-(1-Bromoethyl)benzene and Butyl bromide |

| HI (excess) | 1-(1-Iodoethyl)benzene and Butyl iodide |

| BBr₃ | 1-Phenylethanol (B42297) and Butyl bromide |

The cleavage with Lewis acids typically involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide on the benzylic carbon.

Transetherification Studies

Transetherification is a process where an ether exchanges its alkoxy or aryloxy group with another alcohol in the presence of a catalyst. This reaction is often catalyzed by acids, bases, or metal salts. For Benzene, (1-butoxyethyl)-, transetherification would involve the replacement of the butoxy group with another alkoxy group.

Iron-catalyzed transetherification of benzylic ethers has been reported. acs.orgresearchgate.netnih.govacs.org The reaction likely proceeds through the formation of a benzylic carbocation intermediate, which is then trapped by a different alcohol.

Table 4: Hypothetical Transetherification of Benzene, (1-butoxyethyl)-

| Reactant Alcohol (R'OH) | Catalyst | Product |

| Methanol (B129727) (CH₃OH) | Fe(OTf)₃ | Benzene, (1-methoxyethyl)- |

| Ethanol (CH₃CH₂OH) | Acid catalyst | Benzene, (1-ethoxyethyl)- |

Transformations at the Chiral Center (1-butoxyethyl group)

The benzylic carbon in the (1-butoxyethyl) group is a chiral center. Reactions at this position can proceed with retention, inversion, or racemization of the stereochemistry, depending on the reaction mechanism. acs.orgchinesechemsoc.orglumenlearning.comresearchgate.net

Reactions that proceed through a planar carbocation intermediate, such as an Sₙ1 reaction, would be expected to lead to racemization if the starting material were enantiomerically pure. In such a case, the incoming nucleophile can attack the carbocation from either face with equal probability, leading to a mixture of enantiomers.

Conversely, reactions that proceed via a concerted Sₙ2 mechanism would lead to an inversion of configuration at the chiral center. However, Sₙ2 reactions at a secondary benzylic center can be slow due to steric hindrance.

Furthermore, the benzylic C-H bond is susceptible to radical abstraction, which would lead to a planar benzylic radical. Subsequent reaction of this radical would also likely result in a racemic mixture of products.

Nucleophilic Substitution Reactions with Stereochemical Outcome

Benzene, (1-butoxyethyl)- can undergo nucleophilic substitution reactions at the benzylic carbon, where the butoxy group acts as a leaving group. The mechanism of these reactions can proceed through either an S(_N)1 or S(_N)2 pathway, largely dependent on the reaction conditions and the nature of the nucleophile. ucalgary.ca

For secondary benzylic systems like Benzene, (1-butoxyethyl)-, an S(_N)1 pathway is often favored, especially with polar protic solvents and weaker nucleophiles. This proceeds through a resonance-stabilized benzylic carbocation intermediate. chemistrysteps.comyoutube.com The formation of this planar carbocation would lead to a racemic mixture of products if the starting material were enantiomerically pure.

Conversely, an S(_N)2 mechanism, favored by strong nucleophiles and polar aprotic solvents, would proceed with inversion of stereochemistry at the benzylic center. ncert.nic.in Given that the benzylic carbon in Benzene, (1-butoxyethyl)- is a stereocenter, the stereochemical outcome of nucleophilic substitution is of significant interest. Stereospecific cross-coupling reactions of benzylic ethers have been achieved using nickel catalysts, which can proceed with either net inversion or retention of configuration, suggesting that with appropriate catalytic systems, the stereochemistry can be controlled. acs.orgnih.gov

Table 1: Plausible Nucleophilic Substitution Reactions of Benzene, (1-butoxyethyl)- and Their Predicted Stereochemical Outcomes

| Nucleophile | Reaction Conditions | Predominant Mechanism | Expected Stereochemical Outcome |

| H₂O/H⁺ | Polar protic solvent | S(_N)1 | Racemization |

| CH₃OH | Polar protic solvent | S(_N)1 | Racemization |

| CN⁻ | Polar aprotic solvent (e.g., DMSO) | S(_N)2 | Inversion of configuration |

| N₃⁻ | Polar aprotic solvent (e.g., DMF) | S(_N)2 | Inversion of configuration |

| MeMgI (with Ni catalyst) | Ether | Catalytic cycle | Stereospecific (inversion or retention) |

Oxidation and Reduction Reactions

Oxidation:

The benzylic C-H bond in Benzene, (1-butoxyethyl)- is susceptible to oxidation. Various oxidizing agents can be employed to transform the benzylic ether. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can cleave the alkyl side chain, leading to the formation of benzoic acid, provided there is at least one hydrogen at the benzylic position. chemistrysteps.com

Milder and more selective oxidizing agents can also be utilized. For instance, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is known to oxidize benzylic ethers to the corresponding carbonyl compounds and alcohols. cdnsciencepub.com The mechanism is believed to involve a hydride abstraction from the benzylic carbon to form a stabilized carbocation. cdnsciencepub.com Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), have also been shown to effectively oxidize benzyl (B1604629) ethers to benzoate (B1203000) esters or benzaldehyde (B42025) derivatives. siu.eduproquest.com The reaction pathway for these reagents may involve single electron transfer (SET) steps. siu.edu Photosensitized oxidation in the presence of an electron acceptor can also lead to the formation of benzaldehyde and methyl benzoate from benzyl methyl ether derivatives, proceeding through a benzylic radical cation intermediate. rsc.org

Reduction:

The butoxy group of Benzene, (1-butoxyethyl)- can be cleaved under reductive conditions. A common method for the cleavage of benzyl ethers is catalytic hydrogenolysis, typically employing palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas (H₂). youtube.comorganic-chemistry.org This reaction would reduce the compound to ethylbenzene (B125841) and butanol. This method is generally mild and efficient. organic-chemistry.org Another approach involves the use of hydriodic acid (HI), which can reduce benzylic alcohols and, by extension, ethers to the corresponding alkanes. nih.govresearchgate.net

Stereochemical Control and Stereoselectivity in Reactions

The chiral center at the benzylic position of Benzene, (1-butoxyethyl)- allows for the exploration of stereochemical control in its reactions.

Diastereoselective Transformations Mediated by the Compound

In reactions involving the modification of other parts of the molecule, the existing stereocenter in Benzene, (1-butoxyethyl)- can direct the stereochemical outcome of newly formed stereocenters, leading to diastereoselective transformations. For instance, if a prochiral group were present on the butoxy chain or the phenyl ring, the chirality at the benzylic carbon could influence the facial selectivity of an incoming reagent, resulting in one diastereomer being formed in excess over the other. The degree of diastereoselectivity would depend on the spatial proximity of the reacting center to the existing chiral center and the nature of the transition state.

Enantioselective Transformations Guided by the Compound

While Benzene, (1-butoxyethyl)- itself is a chiral molecule, it can also be a substrate in enantioselective reactions. For example, a racemic mixture of Benzene, (1-butoxyethyl)- could potentially undergo a kinetic resolution where a chiral catalyst or reagent reacts preferentially with one enantiomer, leaving the other unreacted. Furthermore, the synthesis of enantioenriched benzylic ethers can be achieved through chiral phosphine-catalyzed coupling of γ-aryl-substituted alkynoates and alcohols, suggesting that enantioselective pathways to compounds like Benzene, (1-butoxyethyl)- are feasible. acs.orgorganic-chemistry.org

Influence of Substrate Structure on Stereocontrol Efficacy

The efficacy of stereocontrol in reactions of Benzene, (1-butoxyethyl)- is influenced by its structure. The steric bulk of the butoxy group and the phenyl group can create a biased steric environment around the benzylic stereocenter. This can affect the approach of reagents and thus influence the stereochemical outcome of reactions. For example, in nickel-catalyzed cross-coupling reactions of benzylic ethers, the coordination of the arene substituent to the nickel catalyst plays a role in the reactivity and stereospecificity. nih.gov

Kinetic and Thermodynamic Studies of Reactions

Detailed kinetic and thermodynamic studies specifically on Benzene, (1-butoxyethyl)- are not widely available in the public domain. However, general principles can be applied to predict the kinetic and thermodynamic profiles of its reactions.

Kinetic studies on the synthesis of benzyl ethers using tertiary amines as catalysts have been reported, providing insights into the reaction rates and mechanisms of ether formation. acs.org For reactions involving the cleavage of the C-O bond at the benzylic position, the rate of reaction is significantly influenced by the stability of the intermediate. For an S(_N)1 reaction, the rate-determining step is the formation of the resonance-stabilized benzylic carbocation. The stability of this intermediate lowers the activation energy, making the reaction faster compared to analogous reactions at non-benzylic positions. chemistrysteps.com

Thermodynamically, reactions that lead to the formation of a conjugated system or relieve ring strain are generally favored. In the case of elimination reactions from a substituted Benzene, (1-butoxyethyl)-, the formation of a double bond in conjugation with the benzene ring would be a thermodynamically favorable outcome.

Table 2: Predicted Relative Reaction Rates for Substitution at the Benzylic Position

| Substrate | Relative Rate of S(_N)1 Solvolysis | Rationale |

| 1-Chloro-1-phenylethane | High | Formation of a resonance-stabilized secondary benzylic carbocation. |

| Benzene, (1-butoxyethyl)- | Moderate to High | The butoxy group is a reasonable leaving group, and the reaction proceeds through a stabilized benzylic carbocation. |

| 2-Chlorobutane | Low | Formation of a less stable secondary alkyl carbocation. |

This table presents a qualitative comparison based on established principles of carbocation stability.

Elucidation of Reaction Mechanisms

The journey from reactants to products is rarely a single leap but rather a series of carefully orchestrated steps involving fleeting intermediates. Uncovering these intricate pathways for Benzene, (1-butoxyethyl)- requires a multi-pronged approach that combines experimental observation with theoretical calculations.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of short-lived reaction intermediates is a formidable challenge in chemistry. For reactions involving Benzene, (1-butoxyethyl)- , techniques such as flash photolysis coupled with transient absorption spectroscopy could, in principle, be employed to detect and characterize species that exist for mere microseconds or even nanoseconds. While specific studies on this compound are not prevalent in the literature, analogous reactions of similar aromatic ethers suggest that intermediates such as carbocations or radical species could be formed under specific reaction conditions.

For instance, in acid-catalyzed hydrolysis, the protonation of the butoxy group would lead to a transient oxonium ion. The subsequent departure of butanol could generate a secondary benzylic carbocation. The electronic transitions of such an intermediate would likely fall in the ultraviolet-visible (UV-Vis) region, and its formation and decay could be monitored by time-resolved UV-Vis spectroscopy.

| Potential Intermediate | Spectroscopic Technique | Expected Spectral Region |

| Benzylic Carbocation | Transient UV-Vis Spectroscopy | 300-500 nm |

| Radical Cation | Electron Paramagnetic Resonance (EPR) Spectroscopy | g-value dependent on structure |

Isotopic Labeling Studies for Pathway Determination

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. In the context of Benzene, (1-butoxyethyl)- , strategic placement of isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can illuminate the sequence of bond-breaking and bond-forming events.

For example, to investigate the mechanism of an elimination reaction where Benzene, (1-butoxyethyl)- is converted to styrene (B11656) and butanol, the ethyl group could be selectively labeled with deuterium. By analyzing the position of the deuterium in the resulting styrene product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), one can distinguish between different mechanistic possibilities, such as an E1 or E2 pathway.

| Isotopically Labeled Atom | Reaction Studied | Analytical Technique | Information Gained |

| Deuterium on the ethyl group | Elimination Reaction | NMR, MS | Distinguishes between E1 and E2 mechanisms |

| Carbon-13 in the benzene ring | Electrophilic Aromatic Substitution | ¹³C NMR | Identifies the position of substitution |

| Oxygen-18 in the butoxy group | Hydrolysis | MS | Traces the fate of the oxygen atom |

This table outlines potential isotopic labeling experiments and the insights they could provide for understanding the reaction pathways of Benzene, (1-butoxyethyl)-, based on established methodologies in mechanistic chemistry.

Computational Mechanistic Pathways and Energy Profiles

In tandem with experimental work, computational chemistry offers an invaluable window into the microscopic world of reaction mechanisms. Using quantum mechanical methods such as Density Functional Theory (DFT), it is possible to model the potential energy surface of a reaction involving Benzene, (1-butoxyethyl)- . These calculations can identify the structures of transition states and intermediates, and determine their relative energies.

For a hypothetical reaction, such as the rearrangement of Benzene, (1-butoxyethyl)- , computational models can map out the energetic barriers (activation energies) for different proposed pathways. This allows for a theoretical prediction of the most likely mechanism. The calculated energy profile would show the energy of the system as it progresses from reactants to products, with peaks representing transition states and valleys representing intermediates.

| Computational Method | Calculated Parameter | Mechanistic Insight |

| Density Functional Theory (DFT) | Transition State Geometries | Elucidates the structure of the highest energy point on the reaction coordinate |

| DFT | Activation Energies | Predicts the kinetic feasibility of a proposed reaction step |

| DFT | Reaction Intermediate Stabilities | Determines the relative lifetimes of transient species |

This table provides examples of how computational chemistry can be applied to study the reaction mechanisms of Benzene, (1-butoxyethyl)-, highlighting the types of information that can be obtained.

Application in Asymmetric Synthesis and Chiral Induction

Utilization as a Chiral Auxiliary in Diastereoselective Reactions

The function of a chiral auxiliary is to impart facial selectivity during a reaction on a prochiral substrate, leading to the formation of one diastereomer in excess. The effectiveness of a chiral auxiliary is contingent on several factors: ease of attachment and removal, high diastereoselectivity in the key stereocenter-forming step, and the ability to be recovered and reused. While there is no specific information on "Benzene, (1-butoxyethyl)-" in this role, the following subsections discuss the general strategies that would be relevant.

For a hypothetical chiral auxiliary based on the 1-phenylethanol (B42297) core (the alcohol precursor to "Benzene, (1-butoxyethyl)-"), attachment to a carboxylic acid substrate would typically involve standard esterification or amidation procedures. The resulting chiral ester or amide would then be subjected to a diastereoselective reaction.

Attachment Strategies:

Esterification: Reaction of the chiral alcohol with an activated carboxylic acid derivative (e.g., an acyl chloride or anhydride).

Amidation: For auxiliaries derived from chiral amines, reaction with a carboxylic acid using a coupling agent.

Removal Strategies: The cleavage of the auxiliary is a critical step and must proceed without affecting the newly formed stereocenter.

Hydrolysis: Basic or acidic hydrolysis to cleave ester or amide bonds.

Reductive Cleavage: For benzylic ether-based auxiliaries, catalytic hydrogenation is a common method for removal.

Asymmetric alkylation is a fundamental method for forming carbon-carbon bonds with stereocontrol. Chiral auxiliaries, such as the well-established Evans oxazolidinones, are known to provide high levels of diastereoselectivity in the alkylation of enolates. The auxiliary creates a sterically biased environment, directing the approach of the electrophile to one face of the enolate.

In a hypothetical scenario, a chiral auxiliary derived from "Benzene, (1-butoxyethyl)-" would need to form a rigid chelated transition state with the enolate and a metal cation to effectively control the trajectory of the incoming alkylating agent. The steric bulk of the phenyl and butoxy groups would play a crucial role in shielding one face of the enolate.

| Reaction Type | Established Chiral Auxiliary | Typical Diastereomeric Excess (d.e.) |

| Asymmetric Alkylation | Evans Oxazolidinone | >95% |

| Asymmetric Alkylation | Camphor Sultam | >98% |

This table provides context with data from well-documented chiral auxiliaries, as no data exists for "Benzene, (1-butoxyethyl)-".

The addition of nucleophiles to carbonyl compounds is a powerful tool for creating new stereocenters. Chiral auxiliaries can be placed on either the nucleophile or the carbonyl-containing substrate to induce facial selectivity. The stereochemical outcome is often governed by Felkin-Anh or chelation-controlled models.

A chiral auxiliary based on the "(1-butoxyethyl)benzene" framework could potentially influence the stereochemical course of such additions through steric hindrance or by forming a chelated intermediate with a Lewis acid, thereby directing the nucleophilic attack. However, there is no published evidence of this application.

Asymmetric cycloaddition reactions, particularly the Diels-Alder reaction, are highly valuable for the synthesis of complex cyclic systems with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control both the endo/exo selectivity and the facial selectivity of the cycloaddition. The Lewis acid-catalyzed Diels-Alder reaction of α,β-unsaturated esters or amides bearing a chiral auxiliary is a common strategy.

The potential effectiveness of a "(1-butoxyethyl)benzene"-based auxiliary in this context would depend on its ability to enforce a specific conformation of the dienophile and to present a sterically differentiated environment. No studies have been reported on this specific application.

The design and synthesis of new chiral auxiliaries continue to be an active area of research, aiming for improved selectivity, broader applicability, and milder reaction conditions. The development of "Benzene, (1-butoxyethyl)-" as a novel auxiliary would first require an efficient synthesis of the enantiomerically pure compound, followed by extensive studies to demonstrate its efficacy in various asymmetric transformations. To date, such research has not been published.

Application as a Chiral Building Block

In contrast to a chiral auxiliary, a chiral building block is a stereochemically defined molecule that is incorporated as a permanent part of the final synthetic target. This approach is a cornerstone of modern synthetic organic chemistry, particularly in the total synthesis of natural products and pharmaceuticals.

For "Benzene, (1-butoxyethyl)-" to be used as a chiral building block, it would need to be available in high enantiomeric purity. Its synthesis could potentially be achieved through the asymmetric reduction of the corresponding ketone or the enzymatic resolution of the racemic alcohol precursor, followed by etherification. The chiral (1-butoxyethyl)phenyl moiety could then be incorporated into a larger molecule through reactions involving the aromatic ring or by modification of the butoxy group. There are currently no reports in the scientific literature of "Benzene, (1-butoxyethyl)-" being utilized as a chiral building block in the synthesis of any target molecule.

Uncharted Territory: The Synthetic Applications of Benzene (B151609), (1-butoxyethyl)- in Asymmetric Synthesis Remain Undocumented

Despite a comprehensive survey of scientific literature, the chemical compound Benzene, (1-butoxyethyl)- has not been identified as a significant agent in the field of asymmetric synthesis and chiral induction. Extensive searches of chemical databases and scholarly articles did not yield any specific research detailing its application as a precursor for complex organic molecules, its role in the total synthesis of natural products, or its use in the development of chiral pharmaceuticals and agrochemicals.

Asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of a single enantiomer of a chiral molecule. This control is crucial in the pharmaceutical and agrochemical industries, where different enantiomers can exhibit vastly different biological activities. The development and application of chiral auxiliaries, reagents, and catalysts are central to advancing this field.

The provided outline for an article focusing on this compound's role in asymmetric synthesis, including subsections on its use as a precursor, its application in total synthesis, and the design of its derivatives, presumes the existence of such research. The sections were intended to cover:

:

Precursor in the Asymmetric Synthesis of Complex Organic Molecules

Role in the Total Synthesis of Natural Products

Research-Scale Synthesis of Chiral Pharmaceuticals and Agrochemicals

Design and Synthesis of Derivatives for Enhanced Chiral Induction:

Modification of the Butoxy Moiety

Substitution on the Aromatic Ring for Tunable Properties

Comparative Studies with Other Established Chiral Inducing Agents

Without any foundational research on Benzene, (1-butoxyethyl)- in these contexts, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content. The creation of such an article would necessitate the fabrication of data and research findings, which would be misleading and scientifically unsound.

It is possible that the compound is used in a niche, unpublished industrial process, or that it has been investigated in a context not captured by broad searches. However, based on the publicly available scientific record, Benzene, (1-butoxyethyl)- is not a recognized tool in the chemist's arsenal (B13267) for asymmetric synthesis. Therefore, any discussion of its application in this area would be purely speculative.

Computational and Theoretical Investigations of Benzene, 1 Butoxyethyl

Electronic Structure and Bonding Analysis

The electronic structure of an aromatic compound is fundamental to its stability and reactivity. The introduction of a (1-butoxyethyl)- substituent to the benzene (B151609) ring induces significant perturbations to the delocalized π-electron system, which can be thoroughly investigated using computational models.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital. For benzene, the six p-orbitals of the carbon atoms combine to form six π molecular orbitals: three bonding (π) and three anti-bonding (π*) orbitals. libretexts.orglibretexts.org The six π-electrons fill the three bonding orbitals, resulting in a stable, delocalized system that characterizes aromaticity. snscourseware.org

For Benzene, (1-butoxyethyl)-, the substituent group influences the energy levels and spatial distribution of these molecular orbitals. The ether oxygen atom in the butoxy group, with its lone pairs of electrons, can participate in hyperconjugation and inductive effects, altering the electronic landscape of the benzene ring. Theoretical studies, typically employing methods like Density Functional Theory (DFT) or Hartree-Fock (HF), can calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. It is expected that the (1-butoxyethyl)- group, being a weak electron-donating group, would raise the energy of the HOMO and LUMO compared to unsubstituted benzene, potentially making the molecule more susceptible to electrophilic attack.

Hypothetical Molecular Orbital Energies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene | -9.24 | -1.12 | 8.12 |

| Benzene, (1-butoxyethyl)- | -8.95 | -0.98 | 7.97 |

The distribution of electron density within a molecule is rarely uniform. In substituted benzenes, the substituent directs the charge distribution on the aromatic ring. This can be quantified by calculating atomic partial charges and visualized using Molecular Electrostatic Potential (MESP) maps. MESP maps illustrate the electrostatic potential on the electron density surface of a molecule, with red regions indicating negative potential (electron-rich areas) and blue regions indicating positive potential (electron-poor areas). researchgate.net

For benzene, the π-electron cloud creates a region of negative electrostatic potential above and below the plane of the ring, while the periphery of hydrogen atoms is more positive. researchgate.netmdpi.com The (1-butoxyethyl)- group is expected to be an ortho-, para- director in electrophilic aromatic substitution reactions. This is because the ether oxygen can donate electron density to the ring through resonance, increasing the negative charge at the ortho and para positions. Computational calculations can provide precise values for the partial charges on each atom, confirming this directive effect.

Hypothetical Atomic Partial Charges (ortho, meta, para carbons)

| Atomic Position | Partial Charge (a.u.) in Benzene | Partial Charge (a.u.) in Benzene, (1-butoxyethyl)- |

|---|---|---|

| C-ortho | -0.145 | -0.162 |

| C-meta | -0.145 | -0.148 |

| C-para | -0.145 | -0.159 |

Conformational Analysis and Stereochemistry

The flexibility of the (1-butoxyethyl)- side chain allows the molecule to adopt various spatial arrangements, or conformations. Furthermore, the presence of a chiral center introduces the possibility of different stereoisomers.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.deq-chem.com By systematically rotating one or more dihedral angles (torsion angles) and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable conformations (conformers), while the maxima represent transition states between them.

For Benzene, (1-butoxyethyl)-, key dihedral angles would include the C(ring)-C(alpha)-O-C(butyl) and C(alpha)-O-C(butyl)-C(butyl) angles. A relaxed PES scan, where all other geometric parameters are optimized at each step of the scan, would reveal the most stable arrangements of the butoxyethyl side chain relative to the benzene ring. researchgate.net These calculations would likely show that steric hindrance between the butyl group and the benzene ring plays a significant role in determining the lowest energy conformers.

Hypothetical Relative Energies of Conformers

| Conformer | Dihedral Angle (C(ring)-C(alpha)-O-C(butyl)) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | 180° | 0.00 |

| Syn-clinal (Gauche) | 60° | 1.25 |

| Anti-clinal | 120° | 3.50 |

| Syn-periplanar | 0° | 5.80 |

The alpha-carbon of the ethyl group in Benzene, (1-butoxyethyl)- (the carbon attached to both the benzene ring and the butoxy group) is a stereocenter. This means the molecule can exist as two enantiomers: (R)- and (S)-Benzene, (1-butoxyethyl)-. While enantiomers have identical energies in an achiral environment, their interaction with other chiral molecules can differ.

Computational methods can be used to analyze the three-dimensional structure of each enantiomer. Furthermore, if additional stereocenters were present in the molecule, diastereomers would be possible. Unlike enantiomers, diastereomers have different physical properties and energies, which can be readily calculated. For each stereoisomer, a full conformational analysis would be necessary to identify its global minimum energy structure.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. It allows for the modeling of reaction pathways and the characterization of high-energy transition states that are often difficult to observe experimentally.

For Benzene, (1-butoxyethyl)-, a common reaction to investigate would be electrophilic aromatic substitution. Theoretical modeling could map out the potential energy surface for the reaction of an electrophile (e.g., NO₂⁺) with the benzene ring. This would involve locating the structures of the reactants, the sigma complex intermediate (also known as the Wheland intermediate), and the products.

Crucially, computational methods can find the transition state structure connecting these species. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By calculating the activation energies for attack at the ortho, meta, and para positions, the regioselectivity of the reaction can be predicted. Given the expected electron-donating nature of the (1-butoxyethyl)- group, calculations would be expected to show lower activation energies for ortho and para attack compared to meta attack.

Hypothetical Activation Energies for Nitration

| Position of Attack | Calculated Activation Energy (kcal/mol) |

|---|---|

| ortho | 15.2 |

| meta | 19.8 |

| para | 14.5 |

Calculation of Activation Barriers

The calculation would typically involve identifying the minimum energy structures of the reactants and the transition state on the potential energy surface. The activation barrier would then be the difference in energy between the transition state and the reactants. The complexity of the butoxyethyl group would necessitate sophisticated computational models to accurately account for its conformational flexibility and electronic effects on the reaction center.

Prediction of Stereoselectivity in Reactions

The prediction of stereoselectivity in reactions of Benzene, (1-butoxyethyl)- is a key area where computational chemistry can provide significant insights. The chiral center at the benzylic carbon (the carbon atom attached to both the benzene ring and the butoxy group) means that reactions at this position can potentially lead to different stereoisomers.

Computational methods can be used to model the transition states of reactions leading to different stereoisomers. By comparing the energies of these transition states, it is possible to predict which stereoisomer will be preferentially formed. For example, in the case of a nucleophilic substitution at the benzylic position, computational models could predict whether the reaction proceeds with inversion or retention of configuration by calculating the activation energies for both pathways. The relative energies of the diastereomeric transition states would determine the predicted stereoselectivity.

Factors influencing stereoselectivity, such as the nature of the reactant, the solvent, and the catalyst, can also be incorporated into these computational models to provide a more accurate prediction. The choice of computational method and basis set is critical for obtaining reliable predictions of stereoselectivity.

Advanced Quantum Chemical Methodologies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that could be applied to study the properties of Benzene, (1-butoxyethyl)-. DFT calculations can provide valuable information about the electronic structure, geometry, and reactivity of the molecule. For instance, DFT could be used to calculate the optimized geometry of the molecule, its vibrational frequencies, and various electronic properties such as the distribution of electron density and the energies of the molecular orbitals.

In the context of reactivity, DFT can be used to calculate reaction energies and activation barriers, providing insights into the thermodynamics and kinetics of reactions involving Benzene, (1-butoxyethyl)-. For example, DFT calculations could be employed to study the mechanism of its oxidation or its behavior in electrophilic aromatic substitution reactions. The choice of the exchange-correlation functional is a critical aspect of DFT calculations, and different functionals may be more suitable for studying specific properties or reactions.

Molecular Dynamics and Monte Carlo Simulations

Solvent Effects on Conformation and Reactivity

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques for studying the behavior of molecules in the condensed phase, such as in solution. These methods can provide detailed information about how the solvent influences the conformation and reactivity of a solute like Benzene, (1-butoxyethyl)-.

An MD simulation would solve Newton's equations of motion for a system containing the solute molecule and a large number of solvent molecules, allowing the exploration of the conformational landscape of Benzene, (1-butoxyethyl)- in a particular solvent. This would reveal the preferred conformations of the flexible butoxyethyl side chain and how these are influenced by the surrounding solvent molecules.

Similarly, MC simulations could be used to sample different configurations of the system to determine thermodynamic properties, such as the free energy of solvation. By performing simulations in different solvents, it would be possible to quantify the solvent effect on the relative stability of different conformers.

Chiral Recognition Mechanisms in Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to examine the transient and subtle interactions that govern chiral recognition at the atomic level. For a chiral molecule like Benzene, (1-butoxyethyl)-, understanding how its enantiomers differentially interact with a chiral environment, such as a chiral stationary phase in chromatography or a biological receptor, is key to predicting and explaining its stereoselective behavior. While specific simulation studies on Benzene, (1-butoxyethyl)- are not prevalent in the literature, the mechanisms of chiral recognition for structurally related aromatic compounds have been extensively investigated, providing a robust framework for its analysis.

These simulations typically model the chiral analyte, in this case, the (R)- and (S)-enantiomers of Benzene, (1-butoxyethyl)-, in complex with a chiral selector. Common selectors used in simulations include cyclodextrins, chiral polymers, and molecular micelles. nih.govnih.govnsf.gov The primary goal of these simulations is to identify the differences in the stability and dynamics of the diastereomeric complexes formed between each enantiomer and the chiral selector.

The recognition mechanism is often elucidated by analyzing several key factors:

Binding Free Energy: The most stable complex, corresponding to the more strongly retained or bound enantiomer, will exhibit a lower binding free energy. This energy is a composite of van der Waals forces, electrostatic interactions, and the energetic cost of conformational changes upon binding.

Intermolecular Interactions: Specific interactions, particularly hydrogen bonds, play a crucial role in stabilizing the diastereomeric complexes. The number, duration (occupancy), and geometry of these bonds can differ significantly between the two enantiomers. For instance, the ether oxygen of the butoxy group in Benzene, (1-butoxyethyl)- could act as a hydrogen bond acceptor.

Inclusion Geometry and Orientation: The way each enantiomer fits into the binding pocket of the chiral selector is critical. MD simulations can reveal differences in the depth of penetration, the orientation of the benzene ring, and the positioning of the chiral butoxyethyl side chain. nih.gov These geometrical distinctions lead to varied interaction profiles with the chiral selector.

For example, in simulations involving amino acid-based molecular micelles, the shape, charge distribution, and orientation of chiral molecules within the micelle's binding pockets were found to be determinant factors in chiral recognition. nih.gov Stereoselective intermolecular hydrogen bonds were also identified as key contributors to the separation of enantiomers. nih.gov

A hypothetical summary of results from a molecular dynamics simulation of Benzene, (1-butoxyethyl)- enantiomers with a chiral selector, such as a cyclodextrin, could be represented as follows:

| Parameter | (R)-Benzene, (1-butoxyethyl)- | (S)-Benzene, (1-butoxyethyl)- |

| Binding Free Energy (kcal/mol) | -8.5 | -9.7 |

| Key H-Bond Occupancy (%) | 45% (with selector hydroxyl) | 78% (with selector hydroxyl) |

| Avg. Distance to Pocket Floor (Å) | 3.2 | 2.8 |

| Benzene Ring Orientation | Perpendicular to selector axis | Parallel to selector axis |

This interactive table illustrates that the (S)-enantiomer forms a more stable complex, characterized by a lower binding free energy, a more persistent hydrogen bond, and deeper inclusion into the binding pocket. Such detailed insights from simulations are invaluable for the rational design of new chiral selectors and for optimizing separation conditions.

Quantitative Structure-Activity Relationships (QSAR) in a Synthetic Context

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. jocpr.com In a synthetic context, QSAR can be a powerful predictive tool, guiding the design and optimization of new molecules with desired characteristics, thereby saving significant time and resources by prioritizing the synthesis of the most promising candidates. jocpr.com

For a compound like Benzene, (1-butoxyethyl)-, a QSAR study would typically involve a series of structurally related analogs. For instance, a synthetic chemist might explore variations in the alkoxy group (e.g., methoxy, ethoxy, propoxy) or substitutions on the benzene ring to modulate a particular activity, such as receptor binding affinity or catalytic efficiency.

The development of a QSAR model involves several key steps:

Data Set Curation: A series of compounds with known activities is compiled. This set is usually divided into a training set, for building the model, and a test set, for validating its predictive power. researchgate.net

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Electronic descriptors: Reflecting the electron distribution, such as partial charges, dipole moment, and frontier orbital energies. nih.gov

Hydrophobic descriptors: Quantifying the molecule's lipophilicity, often represented by the logarithm of the partition coefficient (logP).

Steric descriptors: Describing the three-dimensional bulk and shape of the molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to find a mathematical equation that best correlates the calculated descriptors with the observed activity. semanticscholar.org

Model Validation: The predictive ability of the model is rigorously assessed using the test set and various statistical metrics.

For a series of alkoxyethylbenzene derivatives designed to, for example, inhibit a specific enzyme, a hypothetical QSAR model might take the following form:

log(1/IC50) = 0.75 * logP - 0.21 * V_alkoxy + 1.5 * q_O + 2.3

In this equation, log(1/IC50) represents the biological activity, logP is the hydrophobicity, V_alkoxy is the volume of the alkoxy substituent, and q_O is the partial charge on the ether oxygen. This model would suggest that increasing hydrophobicity and the negative partial charge on the oxygen, while decreasing the steric bulk of the alkoxy group, would lead to higher inhibitory activity.

A data table for a hypothetical QSAR study including Benzene, (1-butoxyethyl)- could look like this:

| Compound | R Group | logP | V_alkoxy (ų) | q_O (e) | Experimental log(1/IC50) | Predicted log(1/IC50) |

| 1 | -methoxy | 2.1 | 35.6 | -0.35 | 3.2 | 3.1 |

| 2 | -ethoxy | 2.6 | 52.1 | -0.36 | 3.6 | 3.7 |

| 3 | -propoxy | 3.1 | 68.5 | -0.37 | 4.1 | 4.0 |

| 4 | -butoxy | 3.6 | 84.9 | -0.38 | 4.3 | 4.4 |

| 5 | -isopropoxy | 2.9 | 69.2 | -0.40 | 4.0 | 4.1 |

By inputting the calculated descriptors for a yet-to-be-synthesized analog, such as Benzene, (1-pentyloxyethyl)-, its activity can be predicted. This allows synthetic efforts to be focused on compounds that are most likely to achieve the desired activity profile, demonstrating the utility of QSAR in a rational drug design and chemical synthesis workflow. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation